molecular formula C26H22BrN3O3S B4299266 ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE

ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B4299266
M. Wt: 536.4 g/mol
InChI Key: VOMIAAYKVWPSKU-UHFFFAOYSA-N
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Description

Ethyl 2-[(1H-benzimidazol-2-ylthio)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1H-benzimidazole-2-thiol with an appropriate indole derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone . The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1H-benzimidazol-2-ylthio)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Ethyl 2-[(1H-benzimidazol-2-ylthio)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety binds to tubulin, inhibiting its polymerization and disrupting the microtubule network . This leads to cell cycle arrest and apoptosis in cancer cells. The indole moiety may interact with various receptors and enzymes, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-thiol: Shares the benzimidazole core and exhibits similar biological activities.

    6-Bromo-1H-indole-3-carboxylate: Contains the indole core and is used in similar applications.

Uniqueness

Ethyl 2-[(1H-benzimidazol-2-ylthio)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate is unique due to the combination of benzimidazole and indole moieties, which enhances its biological activity and potential therapeutic applications. The presence of the bromine atom and methoxy group further contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanylmethyl)-6-bromo-5-methoxy-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3O3S/c1-3-33-25(31)24-17-13-23(32-2)18(27)14-21(17)30(16-9-5-4-6-10-16)22(24)15-34-26-28-19-11-7-8-12-20(19)29-26/h4-14H,3,15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMIAAYKVWPSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE

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